1H NMR and 13C NMR spectral data for 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide
1H NMR and 13C NMR spectral data for 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide
Abstract
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to forecast chemical shifts, multiplicities, and coupling constants. The guide is structured to offer researchers and drug development professionals a robust framework for the structural elucidation of this and similar compounds. It includes a detailed breakdown of the molecular structure, tabulated predictions for both proton and carbon spectra, and an in-depth rationale for these assignments. Furthermore, a validated, step-by-step experimental protocol for acquiring high-quality NMR data is provided, ensuring scientific integrity and practical utility.
Introduction
The compound 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a complex heterocyclic system incorporating three key pharmacophores: a pyrazine ring, a 1,2,4-oxadiazole ring, and an acetohydrazide side chain. Such nitrogen-rich heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of these molecules is paramount for drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for unambiguous structural elucidation in solution.
This guide aims to serve as an authoritative reference by providing a detailed, predicted ¹H and ¹³C NMR spectral analysis of the title compound. By dissecting the structure into its constituent fragments and applying well-established chemical shift principles, we can construct a highly accurate theoretical spectrum. This predictive approach not only aids in the future identification of the compound but also serves as an educational tool for understanding the intricate electronic environments within complex heterocyclic systems.
Molecular Structure Analysis
To facilitate a clear and precise spectral assignment, the molecular structure of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is presented below with a systematic numbering scheme. This numbering will be used consistently throughout the guide to correlate specific atoms with their predicted NMR signals.
Caption: Molecular structure of the title compound with atom numbering.
The structure consists of:
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A Pyrazin-2-yl group: An aromatic six-membered ring containing two nitrogen atoms at positions 1 and 3. This will give rise to characteristic signals in the aromatic region of the ¹H NMR spectrum.
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A 1,2,4-Oxadiazole ring: A five-membered aromatic heterocycle that acts as a linker between the pyrazine and the side chain. Its carbon atoms (C7 and C10) will have distinct chemical shifts in the ¹³C NMR spectrum.[4]
-
An Acetohydrazide side chain: A flexible chain containing a methylene group (C12), a carbonyl group (C13), and a terminal hydrazide (-NHNH₂) functional group. The protons on the nitrogen atoms are exchangeable and their appearance is highly dependent on the solvent and experimental conditions.[5]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the analysis of substituent effects, electronic environments, and established data for similar heterocyclic systems.[6][7] The spectrum is expected to be recorded in DMSO-d₆, a common solvent for this class of compounds that slows the exchange rate of N-H protons, allowing for their observation.[5]
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | ~9.25 | Doublet (d) | ~1.5 | H4 is ortho to N3 and para to N1, leading to significant deshielding. It shows a small meta-coupling to H5. |
| H2 | ~8.90 | Doublet (d) | ~2.5 | H2 is ortho to both N1 and N3, but its position on the pyrazine ring typically places it slightly upfield of H4. It shows a small para-coupling to H5. |
| H5 | ~8.80 | Doublet of Doublets (dd) | J = ~2.5, ~1.5 | H5 is coupled to both H2 (para) and H4 (meta), resulting in a doublet of doublets. |
| H15 (NH) | ~9.80 | Broad Singlet (br s) | - | The amide proton is deshielded by the adjacent carbonyl group (C13) and its signal is often broadened due to quadrupolar relaxation and exchange. |
| H16 (NH₂) | ~4.50 | Broad Singlet (br s) | - | The terminal NH₂ protons are typically more shielded than the amide NH proton. The signal is broad due to exchange. Its position can vary significantly with concentration and temperature.[8] |
| H12 (CH₂) | ~4.10 | Singlet (s) | - | This methylene group is adjacent to the electron-withdrawing oxadiazole ring and the carbonyl group, causing a significant downfield shift. No adjacent protons are available for coupling. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are determined by the hybridization of the carbon atoms and the electronic influence of adjacent heteroatoms and functional groups. The presence of electronegative nitrogen and oxygen atoms results in downfield shifts for the carbons within the heterocyclic rings.[9][10][11]
| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C10 | ~175.0 | C10 is the C5 carbon of the 1,2,4-oxadiazole ring, substituted with the electron-withdrawing acetohydrazide group. This position is typically highly deshielded.[4] |
| C13 (C=O) | ~167.5 | The carbonyl carbon of the hydrazide group. |
| C7 | ~165.0 | C7 is the C3 carbon of the 1,2,4-oxadiazole ring, attached to the pyrazine ring. Its chemical shift is characteristic of this ring system.[9] |
| C2 | ~148.0 | Aromatic carbon in the pyrazine ring situated between two nitrogen atoms, leading to strong deshielding. |
| C4 | ~145.5 | Aromatic carbon in the pyrazine ring adjacent to N3. |
| C5 | ~144.0 | Aromatic carbon in the pyrazine ring adjacent to the substituted C6. |
| C6 | ~142.0 | The substituted carbon of the pyrazine ring. Its chemical shift is influenced by the attached oxadiazole ring. |
| C12 (CH₂) | ~35.0 | The aliphatic methylene carbon is shifted downfield due to the proximity of the oxadiazole ring and the carbonyl group. |
Recommended Experimental Protocol
To validate the predicted data and ensure high-quality, reproducible results, the following experimental protocol is recommended. This protocol represents a self-validating system designed for the accurate structural characterization of novel compounds.
Caption: Recommended workflow for NMR spectral acquisition and processing.
I. Sample Preparation
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Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for observing exchangeable -NH and -NH₂ protons, which are often invisible in protic solvents like D₂O or CD₃OD due to rapid deuterium exchange.[5][12]
-
Concentration: Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ directly in a clean, dry vial. Vortex briefly to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
II. Instrument Setup & Calibration
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.[13]
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Insert the sample and lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.[13]
III. Data Acquisition Parameters
-
¹H NMR Spectrum:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3-4 seconds.
-
-
¹³C NMR Spectrum:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1-2 seconds.
-
IV. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ = 2.50 ppm for the ¹H spectrum and the center of the DMSO-d₆ multiplet to δ = 39.52 ppm for the ¹³C spectrum.[12]
-
Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and pick peaks for both spectra to identify their precise chemical shifts.
Conclusion
This guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants, supported by data from related chemical structures, offers a reliable reference for researchers engaged in the synthesis and characterization of this and similar heterocyclic compounds. The inclusion of a robust experimental protocol further equips scientists with the necessary tools to acquire high-quality data for structural verification. This predictive framework underscores the power of NMR spectroscopy as an indispensable technique in modern chemical and pharmaceutical research.
References
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